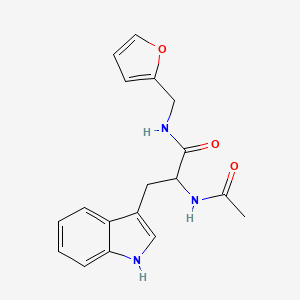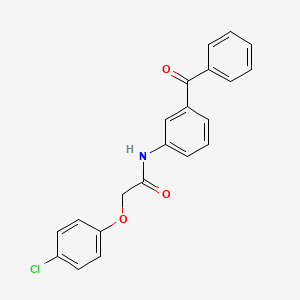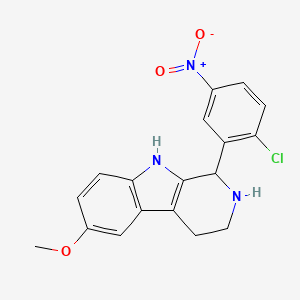![molecular formula C19H18N2O2 B11054280 1-Ethanone, 1-[4-acetyl-2,5-dimethyl-1-(8-quinolinyl)-1H-pyrrol-3-yl]-](/img/structure/B11054280.png)
1-Ethanone, 1-[4-acetyl-2,5-dimethyl-1-(8-quinolinyl)-1H-pyrrol-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-ACETYL-2,5-DIMETHYL-1-(QUINOLIN-8-YL)-1H-PYRROL-3-YL]ETHAN-1-ONE is a complex organic compound that features a quinoline moiety attached to a pyrrole ring, which is further substituted with acetyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-ACETYL-2,5-DIMETHYL-1-(QUINOLIN-8-YL)-1H-PYRROL-3-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is the condensation of a quinoline derivative with a pyrrole derivative under acidic or basic conditions, followed by acetylation and methylation reactions. The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts like indium(III) chloride .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[4-ACETYL-2,5-DIMETHYL-1-(QUINOLIN-8-YL)-1H-PYRROL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoline and pyrrole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-[4-ACETYL-2,5-DIMETHYL-1-(QUINOLIN-8-YL)-1H-PYRROL-3-YL]ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[4-ACETYL-2,5-DIMETHYL-1-(QUINOLIN-8-YL)-1H-PYRROL-3-YL]ETHAN-1-ONE involves its interaction with molecular targets such as DNA and enzymes. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes like topoisomerases, which are essential for DNA replication and transcription .
Comparison with Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and camptothecin share the quinoline moiety and have similar biological activities.
Pyrrole Derivatives: Compounds such as porphyrins and pyrrolidines have structural similarities and are used in various applications.
Uniqueness: 1-[4-ACETYL-2,5-DIMETHYL-1-(QUINOLIN-8-YL)-1H-PYRROL-3-YL]ETHAN-1-ONE is unique due to its combined quinoline and pyrrole structure, which provides a versatile platform for chemical modifications and enhances its potential for diverse applications in medicinal and materials chemistry.
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(4-acetyl-2,5-dimethyl-1-quinolin-8-ylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C19H18N2O2/c1-11-17(13(3)22)18(14(4)23)12(2)21(11)16-9-5-7-15-8-6-10-20-19(15)16/h5-10H,1-4H3 |
InChI Key |
YHCBWNXBJITCDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=CC3=C2N=CC=C3)C)C(=O)C)C(=O)C |
solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-6-methyl[1,2,4]triazolo[1,5-b]pyridazin-8-ol](/img/structure/B11054197.png)
![N-methyl-8-(morpholin-4-yl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide](/img/structure/B11054200.png)
![8-(4-chlorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11054205.png)
![6-bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11054207.png)
![6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054218.png)



![2,5-Dichloro-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B11054245.png)

![Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11054253.png)
![N-(5-bromopyridin-2-yl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11054254.png)


